Specific Scientific Field: Plant Science
Summary of the Application: L-Galactono-1,4-lactone (L-GalL) is the terminal precursor for ascorbic acid (AsA) biosynthesis in Arabidopsis thaliana . Two DUF (domains of unknown function) 642 family genes (At1g80240 and At5g25460, designated as DGR1 and DGR2, respectively) have been shown to be sensitive to it .
Methods of Application or Experimental Procedures: Leaves from wild-type Arabidopsis were fed with D-glucose, L-galactose, L-GalL, and AsA, and the expression level of the At1g80240 and At5g25460 genes showed a specific response to L-GalL .
Results or Outcomes: The T-DNA insertion mutant of At5g25460 (SALK_125079) displayed shorter roots and smaller rosettes than Col-0; however, no phenotypic difference was observed between the T-DNA insertion mutant of At1g80240 and the wild type .
Specific Scientific Field: Plant Physiology
Summary of the Application: L-Galactono-1,4-lactone dehydrogenase (EC 1.3.2.3) catalyzes the last step in the main pathway of vitamin C (L-ascorbic acid) biosynthesis in higher plants . This enzyme plays a crucial role in plant and fruit development in tomato .
Methods of Application or Experimental Procedures: P35S: SlgalldhRNAi silenced transgenic tomato lines were generated using an RNAi strategy to evaluate the effect of any resulting modification of the ascorbate pool on plant and fruit development .
Results or Outcomes: The most affected lines studied exhibited up to an 80% reduction in Sl GalLDH activity and showed a strong reduction in leaf and fruit size, mainly as a consequence of reduced cell expansion .
Specific Scientific Field: Genomics
Summary of the Application: Two DUF (domains of unknown function) 642 family genes (At1g80240 and At5g25460, designated as DGR1 and DGR2, respectively) in Arabidopsis thaliana have been shown to be sensitive to L-Galactono-1,4-lactone .
Specific Scientific Field: Biochemistry
Summary of the Application: L-galactono-1,4-lactone dehydrogenase (GLDH) catalyzes the terminal step of the Smirnoff-Wheeler pathway for vitamin C (l-ascorbate) biosynthesis in plants .
Methods of Application or Experimental Procedures: A GLDH in gel activity assay was developed to biochemically investigate GLDH localization in plant mitochondria .
Summary of the Application: In higher plants, L-galactono-1,4-lactone dehydrogenase (GLDH) plays important roles in ascorbic acid (AsA) biosynthesis and assembly of respiration complex I . A unique allelic variant (TaGLDH-A1b) associated with enhanced drought tolerance has been reported .
Methods of Application or Experimental Procedures: The study reported three homoeologous genes (TaGLDH-A1, -B1 and -D1) encoding common wheat GLDH isozymes .
Results or Outcomes: The unique allelic variant (TaGLDH-A1b) was associated with enhanced drought tolerance .
L-Galactono-1,4-lactone is a naturally occurring compound that plays a significant role in the biosynthesis of ascorbic acid (vitamin C) in plants. It is classified as a galactonolactone and is structurally characterized by a six-carbon sugar derivative, specifically a 3,4-dihydroxydihydrofuran-2(3H)-one with a 1,2-dihydroxyethyl group at position five. The molecular formula of L-galactono-1,4-lactone is C₆H₁₀O₆, and its chemical structure allows it to serve as an intermediate in the metabolic pathway leading to the production of ascorbic acid .
This step is crucial for maintaining adequate levels of vitamin C, which is vital for plant health and growth.
L-Galactono-1,4-lactone exhibits significant biological activity primarily through its role in ascorbate biosynthesis. Ascorbic acid is an essential antioxidant that protects plants from oxidative stress and contributes to various physiological processes, including photosynthesis and cell signaling . Additionally, studies have shown that L-galactono-1,4-lactone can influence gene expression related to ascorbate metabolism and enhance the accumulation of vitamin C in fruits like pepper .
The synthesis of L-galactono-1,4-lactone can be achieved through various methods:
L-Galactono-1,4-lactone has several applications:
L-Galactono-1,4-lactone shares structural similarities with several other compounds involved in carbohydrate metabolism and antioxidant activity. Here are some notable comparisons:
Compound | Structure Type | Role in Metabolism | Unique Features |
---|---|---|---|
D-Galactose | Sugar | Precursor for L-galactono-1,4-lactone | Directly involved in the synthesis pathway |
L-Galacto-hexose | Sugar derivative | Potential precursor for other metabolites | Less common than L-galactono-1,4-lactone |
L-Galacto-D-gluconic acid | Organic acid | Antioxidant properties | Functions differently compared to lactones |
Ascorbic Acid | Vitamin (antioxidant) | Major antioxidant in plants | End product of the pathway involving L-galactono-1,4-lactone |
L-Galactono-1,4-lactone stands out due to its specific role as an intermediate in the biosynthesis of vitamin C and its unique structural characteristics that facilitate its function within plant metabolism.